molecular formula C13H20ClNO4 B1521305 Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 1172436-88-2

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride

Cat. No. B1521305
CAS RN: 1172436-88-2
M. Wt: 289.75 g/mol
InChI Key: BYUYTHMYIJRRFE-UHFFFAOYSA-N
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Description

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C13H19NO4•HCl and a molecular weight of 289.76 . It is used in scientific research and has diverse applications, ranging from drug development to material synthesis.


Molecular Structure Analysis

The molecular structure of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Lee et al. (1984) introduced a series of Mannich bases and aminomethyl derivatives related to Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride, examining their saluretic and diuretic activities. The research highlighted the impact of nitrogen and aromatic nuclear substitution on their chemical properties and activities, indicating the potential of these compounds for high-ceiling diuretic applications (Lee et al., 1984).

Biological Activities and Applications

  • The antimicrobial potential of phenolic compounds extracted from Anabasis aphylla L., related to the ethyl acetate extracts, was explored by Du et al. (2009). This study identified several phenolic compounds showing selective inhibitory activity against various microorganisms, providing a foundation for potential use as antimicrobial agents in controlling plant and animal diseases (Du et al., 2009).

Antioxidant Properties

  • Chakraborty et al. (2016) investigated substituted aryl meroterpenoids from red seaweed Hypnea musciformis, demonstrating their significant antioxidant activities. This research suggests the compounds' potential as lead molecules for pharmaceutical and food industries due to their structure-activity relationships and comparable activities to commercial antioxidants (Chakraborty et al., 2016).

Corrosion Inhibition

  • Insights into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution were provided by Lgaz et al. (2017). The study highlighted the high inhibition activities of these derivatives, suggesting their suitability for protecting metals against corrosion in acidic environments (Lgaz et al., 2017).

Mechanism and Kinetics of Chemical Reactions

  • Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, targeting the synthesis of intermediates for antimalarial drugs. This study elaborated on the process optimization, mechanism, and kinetics, emphasizing the efficient and selective synthesis of N-(2-hydroxyphenyl)acetamide (Magadum & Yadav, 2018).

properties

IUPAC Name

ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3;/h5-7,9H,4,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYTHMYIJRRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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